1-Isocyanato-3-(phenoxymethyl)benzene
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Overview
Description
1-Isocyanato-3-(phenoxymethyl)benzene is an organic compound with the molecular formula C14H11NO2. It is also known by other names such as 3-(phenoxymethyl)benzenisocyanate and Benzene,1-isocyanato-3-(phenoxymethyl)- . This compound is characterized by the presence of an isocyanate group (-NCO) attached to a benzene ring, which is further substituted with a phenoxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyanato-3-(phenoxymethyl)benzene can be synthesized through various methods. One common approach involves the reaction of 3-(phenoxymethyl)benzylamine with phosgene (COCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane, and the temperature is maintained at low levels to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of safer and more efficient reagents such as diphosgene or triphosgene instead of phosgene. These reagents are less hazardous and can be handled more easily. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Isocyanato-3-(phenoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding derivatives.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Reacts with the isocyanate group to form amines and carbon dioxide.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from the reaction with water.
Scientific Research Applications
1-Isocyanato-3-(phenoxymethyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme activities.
Medicine: Investigated for its potential use in drug development and delivery systems.
Mechanism of Action
The mechanism of action of 1-Isocyanato-3-(phenoxymethyl)benzene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles such as amines, alcohols, and water. This reactivity allows the compound to form stable covalent bonds with various substrates, leading to the formation of ureas, carbamates, and other derivatives .
Molecular Targets and Pathways:
Nucleophiles: The isocyanate group targets nucleophiles, leading to the formation of stable covalent bonds.
Comparison with Similar Compounds
1-Isocyanato-3-(phenoxymethyl)benzene can be compared with other similar compounds such as:
1-Isocyanato-3-methylbenzene: Similar structure but with a methyl group instead of a phenoxymethyl group.
1-Isocyanato-4-(phenoxymethyl)benzene: Similar structure but with the isocyanate group in the para position instead of the meta position.
Uniqueness:
Reactivity: The presence of the phenoxymethyl group in this compound enhances its reactivity compared to other isocyanates.
Applications: The unique structure of this compound makes it suitable for specific applications in chemistry, biology, and industry.
Properties
IUPAC Name |
1-isocyanato-3-(phenoxymethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-11-15-13-6-4-5-12(9-13)10-17-14-7-2-1-3-8-14/h1-9H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYJFMVKSSTBDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=CC=C2)N=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594665 |
Source
|
Record name | 1-Isocyanato-3-(phenoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71219-80-2 |
Source
|
Record name | 1-Isocyanato-3-(phenoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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